
1-(2-氨基乙氧基)-2-叔丁基苯盐酸盐
描述
“1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride” likely refers to a compound that contains an aminoethoxy group (-NH2-C2H4-O-) and a tert-butylbenzene group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with a tert-butyl group and an aminoethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions. The benzene ring could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene ring could make it less polar and more soluble in organic solvents .科学研究应用
合成和聚合物应用
聚酰胺和聚酰亚胺:研究已经证明了源自叔丁基苯衍生物的新型聚酰胺和聚酰亚胺的合成和性能。这些材料表现出优异的热稳定性、有机溶解性和机械性能,使其适用于高性能应用。值得注意的是,由芳香四羧酸酐和二胺合成的含有二叔丁基侧基的聚酰亚胺显示出低介电常数、高玻璃化转变温度和在各种溶剂中的优异溶解性 (Chern & Tsai, 2009)。从二元羧酸和源自叔丁基邻苯二酚的二胺制备的聚酰胺也具有类似的性质,突出了它们在制造具有高耐热性的柔性透明薄膜方面的潜力 (Hsiao et al., 2000)。
化学核酸酶:已经研究了源自叔丁基苯和吡啶甲胺的磺酰胺与铜(II)配合物作为化学核酸酶的潜力。这些配合物表现出在抗坏血酸/H2O2存在下作用的能力,表明了开发新型生物和化学工具的途径 (Macías et al., 2006)。
材料化学和催化
超分子凝胶:已经探索了由简单的有机盐(包括源自叔丁基苯的盐)制备超分子凝胶。这些材料表现出独特的性质,如可模塑性、承载能力和自愈性,表明在应力承受材料和其他功能用途中的潜在应用 (Sahoo et al., 2012)。
不对称氢化催化剂:具有叔丁基甲基膦基的刚性 P-手性膦配体在官能化烯烃的不对称氢化中显示出优异的对映选择性和催化活性。这项工作为高效制备手性药物成分提供了一条途径,证明了叔丁基苯衍生物在催化应用中的多功能性 (Imamoto et al., 2012)。
作用机制
Target of Action
The primary targets of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in regulating the balance of sodium and potassium ions in cells, and the reuptake of calcium ions into the sarcoplasmic reticulum, respectively .
Mode of Action
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .
Biochemical Pathways
The compound’s action on sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 affects the biochemical pathways related to ion transport across cell membranes . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels, which can reverse the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . By stimulating sarcoplasmic calcium ATPase isoform 2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum, which can affect muscle contraction and relaxation .
Result of Action
The molecular and cellular effects of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride’s action include changes in intracellular ion concentrations and modifications to muscle contraction and relaxation . These effects can have significant implications for physiological processes, particularly in the context of heart function .
未来方向
生化分析
Biochemical Properties
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . These interactions are crucial as they can influence the biosynthesis of ethylene, a vital plant hormone, and other metabolic processes.
Cellular Effects
The effects of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit ethylene production in plant cells, thereby affecting processes like fruit ripening and root elongation . Additionally, it can modulate the activity of specific enzymes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its inhibition of cystathionine beta-lyase and cystathionine gamma-lyase is a key mechanism by which it influences ethylene biosynthesis . These interactions can lead to significant changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of cystathionine beta-lyase and cystathionine gamma-lyase affects the biosynthesis of ethylene and other metabolites . These interactions can lead to significant changes in cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which influence its localization and accumulation . Understanding these mechanisms is essential for elucidating its role in cellular processes and potential therapeutic applications.
Subcellular Localization
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, where it can exert its effects . This localization is crucial for its role in biochemical reactions and cellular processes.
属性
IUPAC Name |
2-(2-tert-butylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWVWZJUUYORRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-72-8 | |
| Record name | Ethanamine, 2-[2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


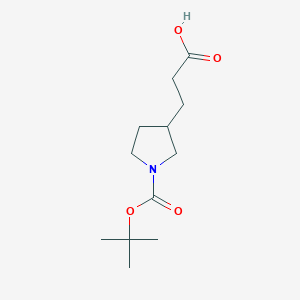
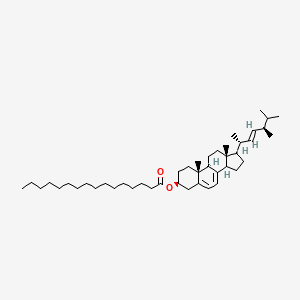


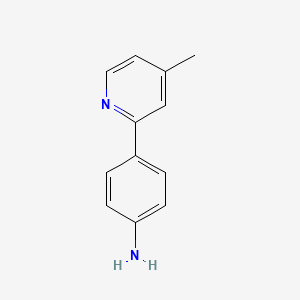
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
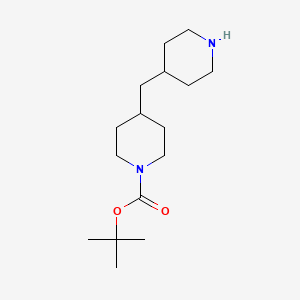
![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
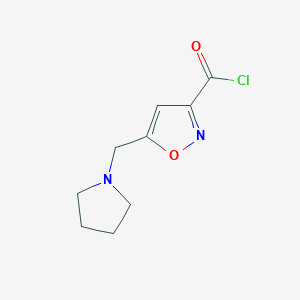
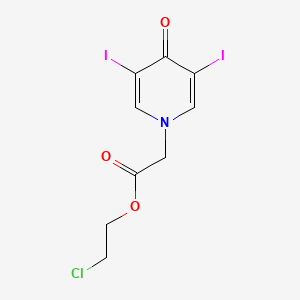

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)
